molecular formula C14H22N2O B1675312 Lidocaine CAS No. 137-58-6

Lidocaine

Cat. No. B1675312
CAS RN: 137-58-6
M. Wt: 234.34 g/mol
InChI Key: NNJVILVZKWQKPM-UHFFFAOYSA-N
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Patent
US05857993

Procedure details

In this Example and Comparative Example, a solution with a pH of from about 4.0 to 5.5 of 4.0 weight % lidocaine hydrochloride in deionized water was prepared. The lidocaine hydrochloride solution contained a mixture of chloride ions and protonated lidocaine ions that were formed by dissociation of lidocaine hydrochloride in the solution. The lidocaine hydrochloride solution was injected into the component 12 in Example 4 and into the component 14 in Comparative Example 5. It is believed that the lidocaine hydrochloride solution was absorbed substantially uniformly into both the component 12 and the component 14 in Example 4. The amount of the lidocaine hydrochloride solution that was injected into the electrode of Example 4 was 4 cc, and the amount of the lidocaine hydrochloride solution that was injected into the electrode of Comparative Example 5 was 3 cc, as seen in Table 5 below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH2:6][C:7]([NH:9][C:10]1[C:11]([CH3:17])=[CH:12][CH:13]=[CH:14][C:15]=1[CH3:16])=[O:8])[CH2:4][CH3:5].[ClH:18].[Cl-]>O>[CH3:5][CH2:4][N:3]([CH2:6][C:7]([NH:9][C:10]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:17])=[O:8])[CH2:2][CH3:1].[CH3:5][CH2:4][N:3]([CH2:6][C:7]([NH:9][C:10]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:17])=[O:8])[CH2:2][CH3:1].[ClH:18] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C.Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C
Name
Type
product
Smiles
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05857993

Procedure details

In this Example and Comparative Example, a solution with a pH of from about 4.0 to 5.5 of 4.0 weight % lidocaine hydrochloride in deionized water was prepared. The lidocaine hydrochloride solution contained a mixture of chloride ions and protonated lidocaine ions that were formed by dissociation of lidocaine hydrochloride in the solution. The lidocaine hydrochloride solution was injected into the component 12 in Example 4 and into the component 14 in Comparative Example 5. It is believed that the lidocaine hydrochloride solution was absorbed substantially uniformly into both the component 12 and the component 14 in Example 4. The amount of the lidocaine hydrochloride solution that was injected into the electrode of Example 4 was 4 cc, and the amount of the lidocaine hydrochloride solution that was injected into the electrode of Comparative Example 5 was 3 cc, as seen in Table 5 below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH2:6][C:7]([NH:9][C:10]1[C:11]([CH3:17])=[CH:12][CH:13]=[CH:14][C:15]=1[CH3:16])=[O:8])[CH2:4][CH3:5].[ClH:18].[Cl-]>O>[CH3:5][CH2:4][N:3]([CH2:6][C:7]([NH:9][C:10]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:17])=[O:8])[CH2:2][CH3:1].[CH3:5][CH2:4][N:3]([CH2:6][C:7]([NH:9][C:10]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:17])=[O:8])[CH2:2][CH3:1].[ClH:18] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C.Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C
Name
Type
product
Smiles
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.